Comparative Target Engagement: Low PYCR1 Inhibition vs. Potent Kinase Inhibitor Scaffolds
When evaluated for inhibition of human pyrroline-5-carboxylate reductase 1 (PYCR1), methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate demonstrates minimal activity [1]. In contrast, its close structural relative, methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS 351439-07-1), serves as a scaffold for potent FGFR1 inhibitors with IC50 values in the low nanomolar range (e.g., 7 nM) .
| Evidence Dimension | PYCR1 Inhibition (IC50) |
|---|---|
| Target Compound Data | 16,000 nM (16 μM) |
| Comparator Or Baseline | Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate derived FGFR1 inhibitor: IC50 = 7 nM |
| Quantified Difference | >2,200-fold lower potency against PYCR1 compared to the benchmark FGFR1 inhibitor derived from a related scaffold. |
| Conditions | Inhibition of 6x-His-tagged and SUMO-tagged human PYCR1 expressed in E. coli BL21 (DE3) cells [1]. |
Why This Matters
This data establishes that the 6-amino-4-carboxylate substitution pattern confers a distinct and narrow selectivity profile, making it a valuable 'negative control' or a scaffold for targets where potent inhibition of PYCR1 (an emerging cancer target) is undesirable, thereby mitigating off-target risks early in drug discovery.
- [1] BindingDB. (2021). BDBM50522058 CHEMBL4470037: IC50 for Human PYCR1. University of California San Diego. View Source
